(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
Overview
Description
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, is a synthetic organic compound that has garnered significant attention in various fields of research. This compound is characterized by its chiral centers and the presence of a benzyl group attached to the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (BOC) group. The BOC group serves as a protecting group for the carboxylic acid functionality, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (3S,4S)-4-benzylpyrrolidine-3-carboxylic acid as the starting material.
Protection of Carboxylic Acid: The carboxylic acid group is protected using BOC anhydride in the presence of a base such as triethylamine (TEA) to form the N-BOC protected derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be used to enhance efficiency and reduce production costs.
Types of Reactions:
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid (TFA) to regenerate the free carboxylic acid.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The pyrrolidine ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Oxidation: CrO3, KMnO4, acetic acid
Reduction: H2, Pd/C
Substitution: Various nucleophiles, polar aprotic solvents
Major Products Formed:
Deprotection: (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Reduced pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound can be used to study biological processes involving chiral molecules and their interactions with biological targets.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid: The unprotected form of the compound.
Other BOC-protected amino acids: Similar compounds with different side chains or functional groups.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness: The uniqueness of (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected, lies in its chiral centers and the presence of the benzyl group, which can influence its reactivity and biological activity. The BOC protection allows for selective reactions at the carboxylic acid group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAQXOMAAQNNI-KGLIPLIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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